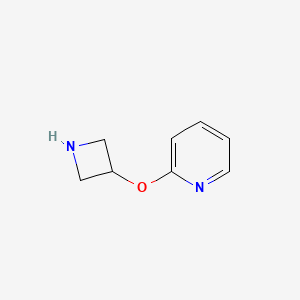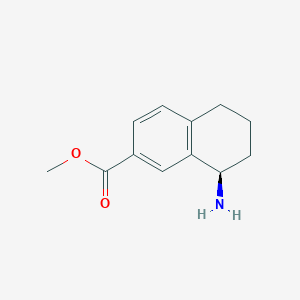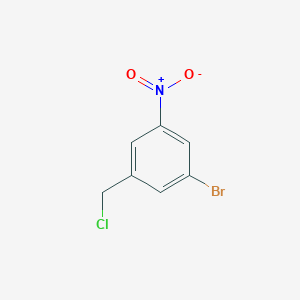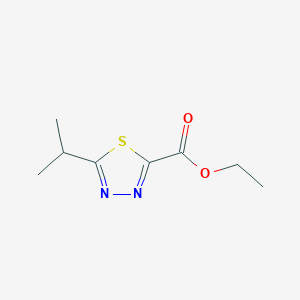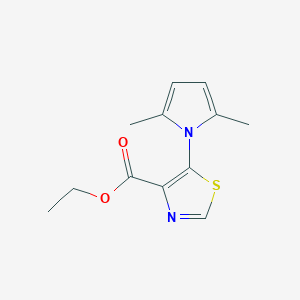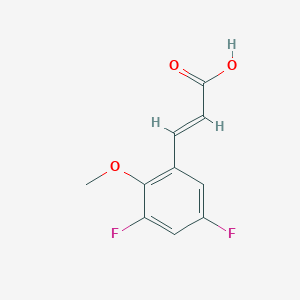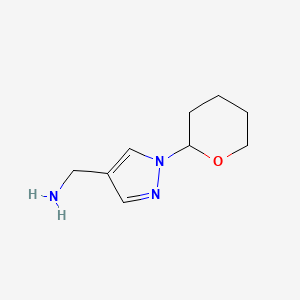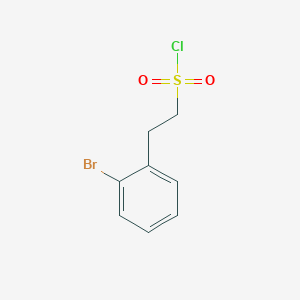
2-(2-Bromophenyl)ethanesulfonyl chloride
Overview
Description
“2-(2-Bromophenyl)ethanesulfonyl chloride” is an organic compound with a molecular weight of 283.57 . It is also known as Besclofenac.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromophenyl)ethanesulfonyl chloride . The InChI code for this compound is 1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromophenyl)ethanesulfonyl chloride” include a molecular weight of 283.57 .Scientific Research Applications
Synthesis Methodologies
- Ammonia Equivalent for Amination of Aryl Halides : Utilized as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and aryl chlorides, leading to the preparation of anilines, including those with sensitive functional groups (Prakash Anjanappa et al., 2008).
- Oxidation Technology for Water Treatment : Demonstrated the oxidation of bromophenols by peroxydisulfate activated by carbon nanotube, which is a novel nonradical oxidation technology for selectively eliminating toxic byproducts in treated water effluent (Chaoting Guan et al., 2017).
- Preparation of Ethane Sulphonamide : The synthesis process involves the chlorination of ethyl mercaptan, showcasing a method to obtain crude ethanesulphonamide through a reaction with ethanesulfonyl chloride (Hao Li-yong, 2002).
Environmental and Analytical Studies
- Brominated Polymeric Products : Investigated the formation of hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls on the carbon nanotube surface, revealing pathways that involve the generation of bromophenoxyl radicals from bromophenols' one-electron oxidation (Chaoting Guan et al., 2017).
Chemical Reactions and Transformations
- Stille Cross-Couplings : 2-(2-Bromophenyl)ethanesulfonyl chloride derivatives have been used in palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes, a method that realizes new and economical ways for the generation of C-C bonds, opening new possibilities for medicinal chemistry and material sciences (S. R. Dubbaka & P. Vogel, 2003).
properties
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanesulfonyl chloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

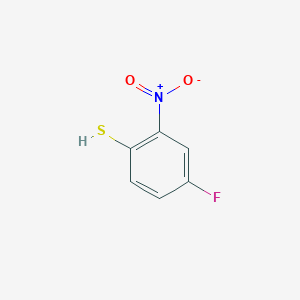
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
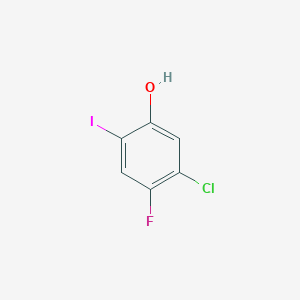
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
